Cas no 2171480-61-6 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid)

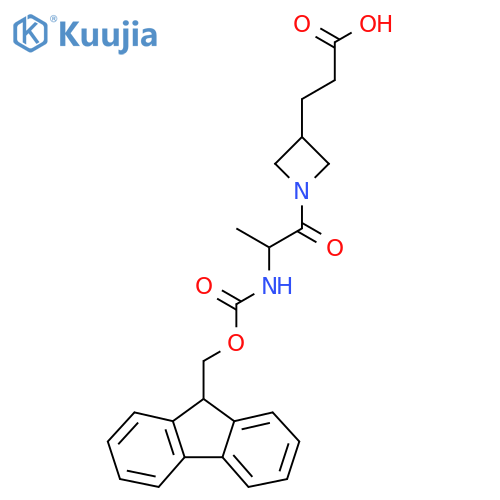

2171480-61-6 structure

商品名:3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid

- 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid

- 2171480-61-6

- EN300-1543685

-

- インチ: 1S/C24H26N2O5/c1-15(23(29)26-12-16(13-26)10-11-22(27)28)25-24(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21H,10-14H2,1H3,(H,25,30)(H,27,28)

- InChIKey: GAULFWHCTFSNAI-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CCC(=O)O)C1

計算された属性

- せいみつぶんしりょう: 422.18417193g/mol

- どういたいしつりょう: 422.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 655

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 95.9Ų

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1543685-1.0g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1543685-0.25g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1543685-10.0g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1543685-10000mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 10000mg |

$3929.0 | 2023-09-25 | ||

| Enamine | EN300-1543685-250mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 250mg |

$840.0 | 2023-09-25 | ||

| Enamine | EN300-1543685-500mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 500mg |

$877.0 | 2023-09-25 | ||

| Enamine | EN300-1543685-100mg |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 100mg |

$804.0 | 2023-09-25 | ||

| Enamine | EN300-1543685-0.5g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1543685-2.5g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1543685-0.1g |

3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidin-3-yl}propanoic acid |

2171480-61-6 | 0.1g |

$2963.0 | 2023-05-26 |

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

2171480-61-6 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}propanoic acid) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量